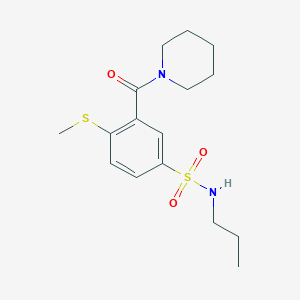![molecular formula C24H22N2O3 B4857145 N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)
N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide
Descripción general
Descripción
N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent pharmacological effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, and is commonly used as a reference standard in forensic and toxicological analyses.
Mecanismo De Acción
The mechanism of action of N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide involves the activation of the CB1 and CB2 receptors, which are located in the central nervous system and peripheral tissues, respectively. This activation leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects, including hypothermia, catalepsy, and locomotor suppression. Additionally, this compound has been found to alter the expression of various genes involved in the regulation of inflammation, oxidative stress, and apoptosis, suggesting a potential role in the treatment of cancer and other chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other neurotransmitter systems. However, the use of this compound in animal studies is limited by its high toxicity and potential for abuse, which can lead to adverse effects on behavior and cognition.
Direcciones Futuras
There are several potential future directions for research on N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide, including the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential for drug interactions and toxicity. Finally, the use of this compound as a reference standard in forensic and toxicological analyses may lead to improved detection and identification of synthetic cannabinoids in biological samples.
Aplicaciones Científicas De Investigación
N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied in vitro and in vivo for its pharmacological effects on the endocannabinoid system. This compound has been shown to bind with high affinity to the CB1 and CB2 receptors, which are responsible for mediating the psychoactive effects of cannabinoids. Additionally, this compound has been found to exhibit potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-[(Z)-1-(2-methoxyphenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-17-9-8-13-20(15-17)25-24(28)21(16-19-12-6-7-14-22(19)29-2)26-23(27)18-10-4-3-5-11-18/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDXYMRFFXJFV-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[N-(4-tert-butylbenzoyl)glycyl]amino}benzoate](/img/structure/B4857068.png)
![3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4857081.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4857089.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4857090.png)
![3-ethyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857101.png)
![6-ethoxy-4-({4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4857108.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4857141.png)

![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4857159.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B4857173.png)
![1-ethyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]imino}-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4857181.png)